Sudan Red 7B

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Sudan Red 7B is synthesized through a diazotization reaction followed by coupling. The process involves the diazotization of 4-(phenyldiazenyl)benzenamine and subsequent coupling with N-ethylnaphthalen-2-amine . The reaction conditions typically include an acidic medium and controlled temperature to ensure the stability of the diazonium salt formed during diazotization .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions .

Análisis De Reacciones Químicas

Types of Reactions: Sudan Red 7B undergoes various chemical reactions, including:

Reduction: Reduction of the azo groups can result in the formation of corresponding amines.

Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic medium are frequently used.

Substitution: Electrophilic substitution reactions often involve reagents like halogens and nitrating agents.

Major Products Formed:

Oxidation: Oxidized derivatives of the azo groups.

Reduction: Corresponding aromatic amines.

Substitution: Halogenated or nitrated derivatives of the aromatic rings.

Aplicaciones Científicas De Investigación

Entomological Applications

One of the notable applications of Sudan Red 7B is in entomological research, specifically as a marking agent for studying termite behavior. A study conducted on Reticulitermes speratus demonstrated the effectiveness of this compound as a dye marker for tracking termite movements and colony territories. The researchers evaluated the impact of different concentrations (0.5%, 1.0%, and 2.0%) and feeding periods (3 days and 5 days) on feeding behavior and survival rates.

Key Findings:

- Feeding Behavior: Termites exposed to this compound showed reduced feed consumption as the concentration increased. For instance, at a 2% concentration over five days, the feeding ratio dropped to approximately 10% compared to controls .

- Survival Rates: The survival rate of termites fed with marked food was notably high (over 90%) for three days, but decreased with longer exposure to higher concentrations .

| Concentration (%) | Feeding Period (Days) | Feed Consumption (%) | Survival Rate (%) |

|---|---|---|---|

| 0.5 | 3 | ~20-25 | >90 |

| 1.0 | 5 | ~10 | <90 |

| 2.0 | 5 | ~10 | <90 |

Food Analysis

This compound has been utilized in food analysis to detect adulteration in chili products. Its ability to impart color makes it useful in identifying the presence of other substances in food items.

Case Study:

A validated high-performance thin-layer chromatography (HPTLC) method was developed for detecting Sudan dyes in chili-containing samples. This method allowed for sensitive and selective identification, showcasing recovery values that indicate the dye's presence .

Industrial Applications

In industrial settings, this compound is employed for coloring various materials such as plastics, waxes, and textiles. Its stability and vivid coloration make it suitable for these applications.

Applications Overview:

- Plastics: Used to enhance aesthetic appeal.

- Waxes: Provides color consistency in products.

- Textiles: Offers vibrant hues that are durable under various conditions .

Microscopy and Histology

This compound serves as a staining agent in microscopy, particularly for lipid detection in biological samples. Its lipophilic nature allows it to bind effectively to fat molecules, making it invaluable in histological studies.

Application Example:

In histology, this compound is used to visualize lipid deposits within tissue samples, aiding in the diagnosis of various diseases related to lipid metabolism .

Mecanismo De Acción

The mechanism of action of Sudan Red 7B involves its ability to bind to lipophilic substances due to its hydrophobic nature. In biological staining, it interacts with lipid components in cell membranes, allowing for visualization under a microscope . The molecular targets include lipid molecules and suberin in cell walls .

Comparación Con Compuestos Similares

Sudan I: Another azo dye used for similar staining purposes.

Sudan II: Known for its application in staining and as a fuel dye.

Sudan III: Used in histology for staining lipids.

Sudan IV: Employed in the detection of lipids in biological samples.

Uniqueness of Sudan Red 7B: this compound is unique due to its specific chemical structure, which provides distinct staining properties and solubility characteristics. Its ability to stain suberin in cell walls and its application as a fuel dye set it apart from other Sudan dyes .

Actividad Biológica

Sudan Red 7B is an azo dye commonly used in various applications, including as a dye marker in entomological studies. Its biological activity has been explored, particularly in relation to its effects on organisms such as termites and its potential toxicity to human intestinal bacteria. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

Overview of this compound

This compound is a synthetic dye belonging to the Sudan dye family, which includes several other variants (Sudan I-IV). It is primarily utilized for marking purposes in ecological studies and has been investigated for its toxicological effects on various organisms.

Biological Activity in Termites

Case Study: Marking Effect on Termites

A study evaluated the marking effect of this compound on the termite species Reticulitermes speratus. The research assessed feeding behavior, survival rates, and retention time of the dye in termites subjected to different concentrations (0.5%, 1.0%, and 2.0%) over varying feeding periods (3 days and 5 days).

Feeding Behavior

The results indicated that as the concentration of this compound increased, the feeding activity of termites decreased significantly. The following table summarizes the feed consumption ratios observed during the study:

| Concentration | Feeding Period | Feed Consumption Ratio (%) |

|---|---|---|

| 0.5% | 3 Days | 79.6 |

| 0.5% | 5 Days | 75.0 |

| 1.0% | 3 Days | 70.0 |

| 1.0% | 5 Days | 65.0 |

| 2.0% | 3 Days | 9.6 |

| 2.0% | 5 Days | 10.0 |

The study found that termites fed with food containing this compound exhibited a notable reduction in feed intake compared to control groups, suggesting an inhibitory effect on feeding behavior due to the dye's presence .

Survival Rates

The survival rates of termites were also affected by the concentration of this compound and the duration of exposure:

| Concentration | Feeding Period | Survival Rate (%) after 10 Days |

|---|---|---|

| Control | - | >90 |

| 0.5% | 3 Days | >90 |

| 1.0% | 5 Days | <90 |

| 2.0% | Both | <90 |

The survival rate decreased with higher concentrations and longer feeding periods, indicating that this compound could have sublethal physiological effects impacting termite health .

Toxicological Effects on Human Intestinal Bacteria

Research has also explored the impact of Sudan Red dyes, including this compound, on human intestinal bacteria. A study assessed the growth rates of various bacterial strains exposed to different concentrations of Sudan dyes.

Inhibition of Bacterial Growth

The following table summarizes the growth inhibition rates observed for selected bacterial strains treated with Sudan dyes:

| Bacterial Strain | Inhibition Rate (%) |

|---|---|

| Clostridium perfringens | Up to 47 |

| Lactobacillus rhamnosus | Up to 39 |

| Escherichia coli | Up to 11 |

These findings indicate that Sudan Red dyes can inhibit bacterial growth significantly, with varying effects depending on the strain and concentration used .

Propiedades

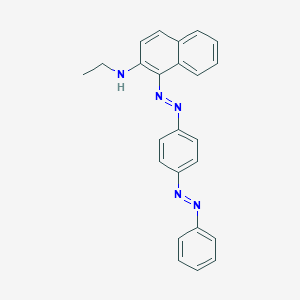

IUPAC Name |

N-ethyl-1-[(4-phenyldiazenylphenyl)diazenyl]naphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N5/c1-2-25-23-17-12-18-8-6-7-11-22(18)24(23)29-28-21-15-13-20(14-16-21)27-26-19-9-4-3-5-10-19/h3-17,25H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKWNTWQXVLKCSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C2=CC=CC=C2C=C1)N=NC3=CC=C(C=C3)N=NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4064266 | |

| Record name | C.I. Solvent Red 19 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6368-72-5 | |

| Record name | Sudan Red 7B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6368-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Solvent Red 19 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006368725 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sudan Red 7B | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=326202 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthalenamine, N-ethyl-1-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Solvent Red 19 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ethyl-1-(4-(phenylazo)phenylazo)-2-naphthylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.238 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SOLVENT RED 19 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QUH39Y06P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.